molecular formula C21H20N2O5S2 B2750447 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide CAS No. 681481-10-7

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2750447
CAS RN: 681481-10-7
M. Wt: 444.52
InChI Key: DEJSMUKGDCKRPE-ZDLGFXPLSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Plant Chemical Defense

This compound has been studied for its role in plant defense mechanisms. Research indicates that controlled hydroxylations of diterpenoids, which are similar in structure to this compound, can allow plants to defend against herbivores without causing autotoxicity . This suggests potential applications in developing pest-resistant crops through genetic engineering or treatment with this compound to enhance their natural defense systems.

Biological Significance in Herbivore Defense

The biological significance of this compound extends to its potential use in herbivore defense. As with other diterpenoids, it may inhibit the sphingolipid biosynthesis of herbivores post-ingestion, providing a defense mechanism for plants . This could lead to applications in natural pesticide formulations or in the study of plant-herbivore interactions.

Chemoselective Protecting Groups

Compounds with similar functional groups have been used as chemoselective protecting groups in synthetic chemistry. The stability of these groups under various conditions allows for the protection of functional sites during reactions and their subsequent deprotection . This compound could be explored for similar applications in complex chemical syntheses.

Photoluminescence in Solid State

Related compounds have been shown to switch emission among three colors in the solid state due to different aggregation states . This property could be harnessed in the development of new materials for optoelectronics, such as organic light-emitting diodes (OLEDs), where color tuning is essential.

Metabolomics and Biochemical Pathways

The compound’s structure is indicative of its potential role in metabolomics studies and the mapping of biochemical pathways. Its interactions with enzymes and other biological molecules could be significant for understanding metabolic diseases and developing targeted therapies .

Chemical Defense Mechanisms

The compound’s structure suggests it could be part of a plant’s chemical defense system. Understanding its role could lead to insights into how plants manage the balance between effective defense compounds and their own survival, avoiding autotoxicity .

Molecular Interactions and Toxicology

Studying this compound’s molecular interactions could provide valuable data for toxicological databases. It could help predict the toxicity of new compounds and contribute to safer drug development and environmental safety assessments .

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-26-15-6-4-5-14(11-15)22-19(24)12-23-20(25)18(30-21(23)29)10-13-7-8-16(27-2)17(9-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJSMUKGDCKRPE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.